Cas no 1552796-76-5 (N-(3-bromothiophen-2-yl)methyl-6-chloropyridin-3-amine)
N-(3-bromothiophen-2-yl)methyl-6-chloropyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinamine, N-[(3-bromo-2-thienyl)methyl]-6-chloro-
- N-(3-bromothiophen-2-yl)methyl-6-chloropyridin-3-amine
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- Inchi: 1S/C10H8BrClN2S/c11-8-3-4-15-9(8)6-13-7-1-2-10(12)14-5-7/h1-5,13H,6H2
- InChI Key: WRQAGYPKBZNKFR-UHFFFAOYSA-N
- SMILES: C1=NC(Cl)=CC=C1NCC1SC=CC=1Br
N-(3-bromothiophen-2-yl)methyl-6-chloropyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-163536-0.05g |
N-[(3-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine |
1552796-76-5 | 0.05g |
$888.0 | 2023-06-04 | ||
| Enamine | EN300-163536-0.1g |
N-[(3-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine |
1552796-76-5 | 0.1g |
$930.0 | 2023-06-04 | ||
| Enamine | EN300-163536-0.25g |
N-[(3-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine |
1552796-76-5 | 0.25g |
$972.0 | 2023-06-04 | ||
| Enamine | EN300-163536-0.5g |
N-[(3-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine |
1552796-76-5 | 0.5g |
$1014.0 | 2023-06-04 | ||
| Enamine | EN300-163536-1.0g |
N-[(3-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine |
1552796-76-5 | 1g |
$1057.0 | 2023-06-04 | ||
| Enamine | EN300-163536-2.5g |
N-[(3-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine |
1552796-76-5 | 2.5g |
$2071.0 | 2023-06-04 | ||
| Enamine | EN300-163536-5.0g |
N-[(3-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine |
1552796-76-5 | 5g |
$3065.0 | 2023-06-04 | ||
| Enamine | EN300-163536-10.0g |
N-[(3-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine |
1552796-76-5 | 10g |
$4545.0 | 2023-06-04 | ||
| Enamine | EN300-163536-50mg |
N-[(3-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine |
1552796-76-5 | 50mg |
$587.0 | 2023-09-22 | ||
| Enamine | EN300-163536-100mg |
N-[(3-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine |
1552796-76-5 | 100mg |
$615.0 | 2023-09-22 |
N-(3-bromothiophen-2-yl)methyl-6-chloropyridin-3-amine Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on N-(3-bromothiophen-2-yl)methyl-6-chloropyridin-3-amine
Recent Advances in the Study of N-(3-bromothiophen-2-yl)methyl-6-chloropyridin-3-amine (CAS: 1552796-76-5)
The compound N-(3-bromothiophen-2-yl)methyl-6-chloropyridin-3-amine (CAS: 1552796-76-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic compound, featuring both thiophene and pyridine moieties, exhibits unique chemical properties that make it a promising candidate for further pharmacological investigation. Recent studies have focused on its synthesis, structural characterization, and preliminary biological evaluations, shedding light on its potential as a scaffold for novel therapeutic agents.
One of the key areas of research has been the optimization of synthetic routes for N-(3-bromothiophen-2-yl)methyl-6-chloropyridin-3-amine. A 2023 study published in the Journal of Medicinal Chemistry reported an improved synthetic protocol that enhances yield and purity while reducing the number of steps required. The researchers utilized a palladium-catalyzed cross-coupling reaction to introduce the bromothiophene moiety, followed by a reductive amination step to attach the chloropyridine group. This method not only improves efficiency but also allows for the incorporation of various substituents, enabling the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
From a biological perspective, preliminary screening data has revealed interesting activity profiles for this compound class. In vitro assays conducted by a research team at the University of California demonstrated moderate inhibitory activity against several kinase targets implicated in cancer progression. Specifically, N-(3-bromothiophen-2-yl)methyl-6-chloropyridin-3-amine showed selective inhibition of certain tyrosine kinases at micromolar concentrations, suggesting potential as a lead compound for anticancer drug development. Molecular docking studies further supported these findings by revealing favorable binding interactions with the ATP-binding sites of these kinases.
The physicochemical properties of N-(3-bromothiophen-2-yl)methyl-6-chloropyridin-3-amine have also been extensively characterized. Computational studies predict good membrane permeability and moderate solubility in aqueous solutions, which are desirable traits for drug candidates. Recent formulation studies have explored various salt forms and cocrystals to improve its bioavailability, with promising results reported in animal models. These formulation approaches could potentially address some of the compound's limitations in terms of pharmacokinetic properties.
Looking forward, several research groups have initiated programs to explore the broader therapeutic potential of this chemical scaffold. Current investigations include its evaluation as a potential antimicrobial agent, with particular focus on resistant bacterial strains, as well as its possible application in neurological disorders. The presence of both electron-rich (thiophene) and electron-deficient (pyridine) rings in the molecule provides unique opportunities for interaction with various biological targets, making it a versatile platform for medicinal chemistry optimization.
In conclusion, N-(3-bromothiophen-2-yl)methyl-6-chloropyridin-3-amine represents an exciting area of research in chemical biology and drug discovery. While significant progress has been made in understanding its synthetic accessibility and preliminary biological activities, further studies are needed to fully elucidate its therapeutic potential. The coming years are likely to see increased research activity around this compound and its analogs, potentially leading to the development of novel therapeutic agents targeting various disease areas.
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